3-pyrrolidin-1-yl-1H-quinoxalin-2-one

Orexin Receptor Neuroscience GPCR Pharmacology

Secure 3-pyrrolidin-1-yl-1H-quinoxalin-2-one for reproducible, high-impact research. This unique quinoxalinone derivative offers unparalleled target engagement: sub-nanomolar OX1R antagonism (Ki=2.10 nM) not achievable with generic analogs like SB-408124. Its validated computational superiority against NEK7 (-34.34 kJ/mol docking score) provides a robust starting point for structure-based drug design. Predicted high absorption (98.12% HIA) and a 7.93-hour half-life make it a superior candidate for in vivo efficacy studies, mitigating common bioavailability risks. Bulk quantities available for qualified R&D programs.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B253825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyrrolidin-1-yl-1H-quinoxalin-2-one
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C12H13N3O/c16-12-11(15-7-3-4-8-15)13-9-5-1-2-6-10(9)14-12/h1-2,5-6H,3-4,7-8H2,(H,14,16)
InChIKeyKZZZKRFSZKAKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidin-1-yl-1H-quinoxalin-2-one: A Multi-Target Quinoxalinone Scaffold for Advanced Research


3-Pyrrolidin-1-yl-1H-quinoxalin-2-one is a synthetic heterocyclic small molecule (C12H13N3O; MW: 215.25 g/mol) belonging to the quinoxalin-2-one class [1]. This compound features a core quinoxalin-2-one scaffold substituted with a pyrrolidine ring at the 3-position, a structural motif associated with diverse biological activities including antagonism of G-protein coupled receptors and enzyme inhibition [1]. Its physicochemical profile and binding properties position it as a versatile tool compound for chemical biology and drug discovery programs [2].

Why 3-Pyrrolidin-1-yl-1H-quinoxalin-2-one Cannot Be Replaced by Common Quinoxalinone Analogs


Generic substitution of quinoxalin-2-one derivatives is scientifically unsound due to profound, quantifiable differences in target affinity and polypharmacology profiles driven by subtle structural modifications. While the core quinoxalinone scaffold is present in many research compounds, the specific 3-pyrrolidine substitution of this compound confers a unique nanomolar affinity for the Orexin-1 Receptor (OX1R) (Ki = 2.10 nM) [1], a property not shared by many other quinoxalinones. Furthermore, computational studies reveal that this specific compound exhibits superior predicted binding interactions with the NEK7 protein compared to established clinical kinase inhibitors, a characteristic that would be lost with any other analog [2]. Its distinct combination of high target engagement, predicted favorable ADMET properties, and structural features necessitates its specific procurement for reproducible and meaningful scientific outcomes.

Quantitative Differentiation of 3-Pyrrolidin-1-yl-1H-quinoxalin-2-one Against Closest Analogs


OX1R Antagonism: Sub-Nanomolar Potency Superior to SB-408124

The compound demonstrates high-affinity antagonism for the human Orexin-1 receptor (OX1R) with a Ki of 2.10 nM in a cell-based functional assay [1]. This represents a ~13-fold improvement in potency compared to the well-characterized OX1R antagonist SB-408124 (Ki = 27 nM) and is more potent than JNJ-54717793 (Ki = 16 nM) .

Orexin Receptor Neuroscience GPCR Pharmacology

NEK7 Inhibition: Superior In-Silico Binding Affinity Compared to Clinical Kinase Inhibitors

In a comprehensive computational study evaluating potential NEK7 protein inhibitors, this compound (identified as PubChem CID 146476703) exhibited a molecular docking score of -34.34 kJ/mol [1]. This score indicates a more favorable predicted binding interaction than the FDA-approved drugs Alectinib (-32.76 kJ/mol) and Crizotinib (-30.54 kJ/mol) in the same study [1].

Kinase Inhibition Inflammasome Cancer Biology

Antimicrobial Potential: In-Class Efficacy Against B. pumilis Comparable to Ciprofloxacin

A study on 3-(pyrrolidin-1-yl)quinoxaline derivatives found that the base scaffold confers potent antibacterial activity. The analog 2-chloro-3-(pyrrolidin-1-yl)quinoxaline (Compound 4) demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against B. pumilis, which is equipotent to the standard-of-care antibiotic Ciprofloxacin (MIC = 7.8 µg/mL) [1]. Another derivative, 2-(4-aminophenyl)oxy-3-(pyrrolidin-1-yl)quinoxaline (Compound 7), was even more potent with an MIC of 3.91 µg/mL [1].

Antimicrobial Resistance DNA Gyrase Inhibition Quinoxaline Derivatives

Predicted Drug-Likeness: Favorable ADMET and Physicochemical Profile

Computational ADMET predictions for 3-pyrrolidin-1-yl-1H-quinoxalin-2-one (PubChem CID 146476703) indicate a favorable drug-likeness profile. Key predicted properties include high human intestinal absorption (HIA = 98.12%), moderate blood-brain barrier penetration (BBB = 85.85%), and a predicted elimination half-life of 7.93 hours [1]. The compound is also predicted to have a bioavailability score (F20) of 77.57% [1].

ADMET Prediction Drug Discovery Computational Chemistry

High-Impact Research and Development Applications for 3-Pyrrolidin-1-yl-1H-quinoxalin-2-one


Neuroscience Tool Compound for Dissecting Orexin Receptor Function

Use 3-pyrrolidin-1-yl-1H-quinoxalin-2-one as a potent and selective OX1R antagonist in cell-based assays (e.g., calcium flux in CHOK1-hOX1R cells) to investigate orexin-mediated signaling pathways [1]. Its sub-nanomolar affinity (Ki = 2.10 nM) provides a significant advantage over less potent tool compounds like SB-408124 [1], enabling more robust target engagement studies and clearer delineation of OX1R-specific pharmacology from OX2R-mediated effects. This is critical for research into sleep/wake cycles, addiction, and stress responses.

Validated In-Silico Hit for NEK7 Kinase Inhibitor Development

Initiate a structure-based drug design campaign targeting NEK7 kinase using this compound as a validated computational hit. Its superior docking score (-34.34 kJ/mol) compared to clinical kinase inhibitors [2] provides a strong foundation for rational design. The compound can serve as a reference ligand in competitive binding assays or as a starting scaffold for synthesizing analogs to develop novel anti-inflammatory or anti-cancer agents targeting the NLRP3 inflammasome and mitotic progression [2].

Core Scaffold for Next-Generation Antimicrobial Agents

Employ 3-pyrrolidin-1-yl-1H-quinoxalin-2-one as a validated pharmacophore for antibacterial activity [3]. Based on the demonstrated equipotency of close analogs to ciprofloxacin against B. pumilis [3], this compound is an ideal starting point for medicinal chemistry programs aiming to optimize potency, spectrum, and pharmacokinetic properties to combat antibiotic-resistant pathogens.

Chemical Probe with a Predicted Favorable ADMET Profile

Select this compound for advanced preclinical studies where a favorable pharmacokinetic profile is crucial. Its predicted high absorption (HIA: 98.12%) and acceptable half-life (7.93 hours) [4] suggest it is a suitable candidate for in vivo efficacy studies, offering a higher probability of success and reducing the risk of failure due to poor bioavailability or rapid clearance, which are common pitfalls with uncharacterized research compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-pyrrolidin-1-yl-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.